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Compound of Interest

Compound Name: Denudatine

Cat. No.: B1229217

Introduction: Denudatine, a Czo-diterpenoid alkaloid, stands as a molecule of significant
interest within the scientific community, particularly for its potential therapeutic applications.[1]
Isolated from plants of the Aconitum genus, this natural product exhibits noteworthy
antiarrhythmic properties.[1] This technical guide provides a comprehensive overview of the
chemical structure of Denudatine, including its spectroscopic signature and a detailed look at
its synthesis and potential mechanism of action, tailored for researchers, scientists, and drug
development professionals.

Chemical Structure and Properties

Denudatine possesses a complex polycyclic structure characteristic of atisine-type diterpenoid
alkaloids. Its chemical identity is defined by the following parameters:
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Property Value

(3R,6aS,6bS,7S,8R,10R,10aS,11R,11aR,13R)-
1-ethyldodecahydro-3-methyl-9-methylene-

IUPAC Name .
8,10a-ethano-11,3,6a-ethanylylidene-8H-
indeno[2,1-bJazocine-7,10-diol

Chemical Formula C22H33NO2[1]

Molecular Weight 343.5 g/mol [1]

CAS Number 26166-37-0[1]

O[C@@H]1[C@@]2([H])--INVALID-LINK--
SMILES String (CCC[C@]35C)--INVALID-LINK--([H])
[C@H]4[C@]2(CC[C@@H]1C6=C)[C@@H]60

Solubility Soluble in Chloroform and DMSO[1]

The structure of Denudatine has been unequivocally confirmed through X-ray crystallography.

[2]

Spectroscopic Data

The structural elucidation of Denudatine and its analogs is heavily reliant on modern
spectroscopic technigues. Below is a summary of key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is pivotal in defining the complex three-dimensional structure of
Denudatine. While the complete spectral data for Denudatine itself is dispersed in various
literature, the following table presents representative *H and 3C NMR chemical shifts for a
closely related denudatine-type alkaloid, Arcutisine, which shares the core denudatine
skeleton.[3]

Table 1: *H and 3C NMR Spectroscopic Data for Arcutisine (a Denudatine-type alkaloid) in
CDCI3[3]
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Position oC (ppm) OH (ppm), mulit. (J in Hz)
1 69.0, d 3.65, d (3.0)

2 24.6,t 195, m;1.34, m

3 34.2,t 1.88, m; 1.55, m

4 34.0,s -

5 50.2, d 2.18, d (6.4)

6 26.3,t 1.83, m; 1.58, m

7 52.4,d 235 m

8 54.9, s -

9 36.7,d 1.62, m

10 45.8,d 2.05, m

11 67.8, d 4.35, d (3.0)

12 71.7,d 2.15, d (3.0)

13 77.1,d 5.06, dd (8.4, 4.4)

14 39.9,t 251, m;1.75 m

15 207.3, s -

16 58.2,s -

17 49.8, t 2.93, d (6.4); 2.90, d (6.4)
18 26.3,q 0.71,s

19 59.1, t 3.15,d (12.8); 2.45, d (12.8)
20 54.9,d 2.85,s

N-CHs 44.0,q 2.24,s

Note: Data is for Arcutisine, a related compound, and serves as a representative example of

the denudatine skeleton's NMR characteristics.[3]
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Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information regarding the functional groups present in
a molecule.

Table 2: Characteristic IR Absorption Bands for Arcutisine (a Denudatine-type alkaloid)[3]

Wavenumber (cm~?) Functional Group

3423 O-H (hydroxyl group)

Note: Data is for Arcutisine, a related compound.[3]

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition
of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass
measurements.

Table 3: High-Resolution Mass Spectrometry Data for Arcutisine (a Denudatine-type alkaloid)

[3]

lon Calculated mi/z Found m/z

[M+H]* 430.2593 430.2577

Note: Data is for Arcutisine, a related compound.[3]

Experimental Protocols
Isolation of Denudatine-type Alkaloids

Denudatine and related alkaloids are typically isolated from the roots of Aconitum species. A
general procedure involves the following steps:

o Extraction: The dried and powdered plant material is extracted with a solvent such as
ethanol.[4][5]
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e Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate
the alkaloids from neutral and acidic components. The extract is dissolved in an acidic
agueous solution, washed with an organic solvent to remove neutral compounds, and then
the aqueous layer is basified to precipitate the alkaloids. The alkaloids are then extracted
into an organic solvent like chloroform.

o Chromatography: The crude alkaloid mixture is then purified using various chromatographic
techniques, such as column chromatography on silica gel or alumina, to yield the pure
alkaloids.[3]

Spectroscopic Analysis

The following general protocols are employed for the spectroscopic characterization of
Denudatine and its analogs:

 NMR Spectroscopy: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer
(e.g., 500 or 600 MHz) using a deuterated solvent such as chloroform-d (CDCIs) or
methanol-ds (CD30D).[3] 2D NMR experiments, including COSY, HSQC, and HMBC, are
essential for the complete assignment of all proton and carbon signals.

¢ IR Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR)
spectrometer using KBr pellets or as a thin film.[3]

e Mass Spectrometry: High-resolution mass spectra are obtained using techniques such as
electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[3]

Synthesis and Potential Mechanism of Action
Total Synthesis

The total synthesis of Denudatine and its congeners has been a significant challenge and
achievement in organic chemistry, showcasing the complexity of this class of molecules. The
Sarpong group has reported a unified strategy for the preparation of Czo, C19, and Cis
diterpenoid alkaloids, including denudatine-type structures.[2] Their approach often involves
intricate cascade reactions to construct the complex polycyclic core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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